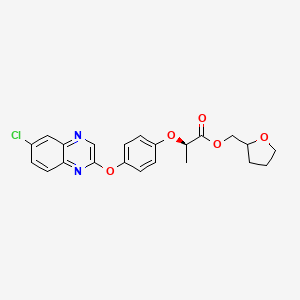
Pantera
Overview
Description
Preparation Methods
The preparation of Pantera involves several synthetic routes and reaction conditions. . This method is capable of producing significant quantities of actinium-225, which is then separated from other isotopes. Another method involves the natural decay of thorium-229, where actinium-225 is “milked” from the decay products . Industrial production methods focus on optimizing these processes to ensure a consistent and high-yield supply of actinium-225.
Chemical Reactions Analysis
Pantera undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenated compounds. For instance, the oxidation of this compound can lead to the formation of different oxides, while reduction reactions can produce various reduced forms of the compound. Substitution reactions often involve halogenated reagents, leading to the formation of halogenated derivatives .
Scientific Research Applications
Pantera has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various actinium compounds. In biology and medicine, actinium-225 derived from this compound is used in targeted radiotherapy for cancer treatment, offering a promising approach to destroy cancer cells while minimizing damage to healthy tissues . In industry, this compound is utilized in the production of radiopharmaceuticals and other specialized applications requiring alpha-emitting isotopes.
Mechanism of Action
The mechanism of action of Pantera, particularly in its role as a source of actinium-225, involves the emission of alpha particles. These high-energy particles cause localized damage to cancer cells by breaking DNA strands, leading to cell death. The molecular targets include the DNA within cancer cells, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Pantera is unique compared to other similar compounds due to its high efficiency in producing actinium-225. Similar compounds include thorium-229, radium-226, and other alpha-emitting isotopes used in radiotherapy . this compound stands out due to its optimized production methods and higher yield of actinium-225, making it a preferred choice in targeted radiotherapy applications.
Properties
IUPAC Name |
oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDWPHJZANJGB-IKJXHCRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331653 | |
| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200509-41-7 | |
| Record name | Quizalofop-p-tefuryl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200509417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxolan-2-ylmethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quizalofop-P-tefuryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIZALOFOP-P-TEFURYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV677O0SU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of imazamox in plants?
A1: Imazamox targets the acetolactate synthase (ALS) enzyme in plants. [] This enzyme is crucial for the synthesis of essential amino acids, and its inhibition disrupts plant growth, ultimately leading to weed death.
Q2: How does the Ser-653-Asn mutation in the ALS enzyme confer resistance to imazamox in wheat?
A2: The Ser-653-Asn mutation in the ALS enzyme, found in some wheat cultivars like Rafalin and Pantera, reduces the binding affinity of imazamox to the enzyme. [] This decreased sensitivity allows these wheat varieties to tolerate the herbicide while weeds are still effectively controlled.
Q3: Does the this compound wheat cultivar solely rely on target-site resistance to imazamox?
A3: No, while the this compound wheat cultivar carries the Ser-Asn627 mutation in two of its three ALS genes (imi1 and imi2), research suggests that additional non-target resistance mechanisms contribute to its overall resistance. []
Q4: What are the additional mechanisms contributing to imazamox resistance in the this compound wheat cultivar?
A4: Besides the target-site mutation, this compound exhibits enhanced detoxification of imazamox compared to susceptible wheat cultivars. [] Metabolomic studies revealed higher imazamox metabolism in this compound, especially at elevated herbicide concentrations, suggesting an inducible detoxification mechanism.
Q5: Are there any negative effects of imazamox on onion crops?
A5: Studies using this compound 40 EC on onion crops showed no signs of phytotoxicity, such as temporary discoloration, which were observed with other herbicides like Fusilade Super and Agil 100 EC. [] this compound also led to the highest yield increase compared to the other tested herbicides.
Q6: What is the mechanism of action of paclitaxel in the this compound Lux drug-eluting balloon?
A6: Paclitaxel, the active ingredient in the this compound Lux DEB, inhibits smooth muscle cell proliferation, a key factor in restenosis (re-narrowing) of blood vessels after angioplasty procedures. [, ] By releasing paclitaxel locally at the treated site, the this compound Lux aims to prevent restenosis and maintain vessel patency.
Q7: What excipient is used in the this compound Lux DEB and how does it impact its performance?
A7: The this compound Lux DEB utilizes a proprietary matrix containing paclitaxel and butyryl-trihexyl citrate (BTHC) as an excipient. [, ] While the specific role of BTHC in the this compound Lux is not explicitly detailed in the provided research, it likely contributes to paclitaxel delivery and drug release kinetics.
Q8: Are there any clinical data supporting the efficacy of the this compound Lux DEB in treating coronary in-stent restenosis?
A8: Yes, clinical trials like the REGistry of Paclitaxel Eluting Balloon in ISR (REGPEB) study demonstrated that the this compound Lux DEB is effective and well-tolerated in treating both bare metal stent (BMS) and drug-eluting stent (DES) in-stent restenosis. [] The study reported favorable acute and long-term outcomes with low rates of major adverse cardiac events (MACE).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



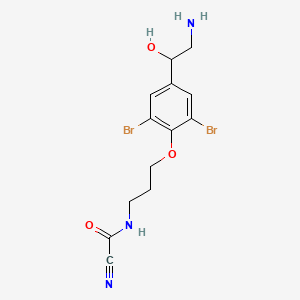
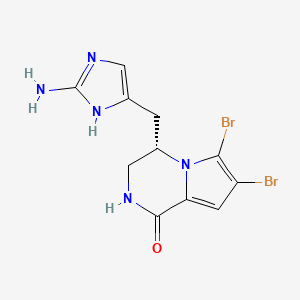
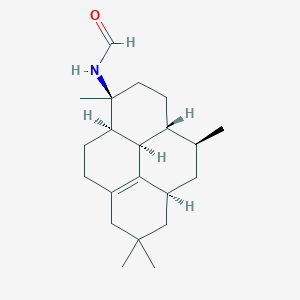
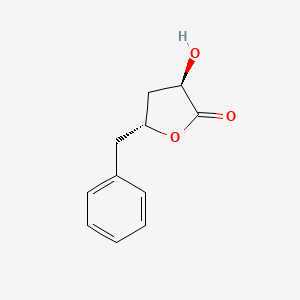
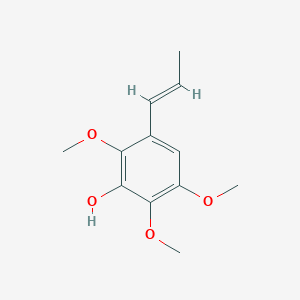
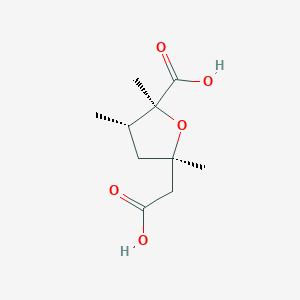
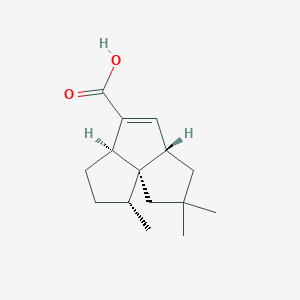
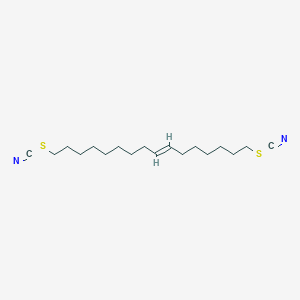
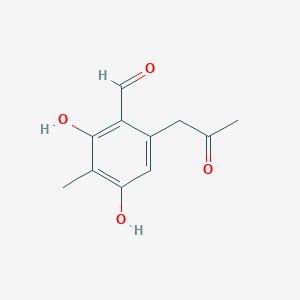
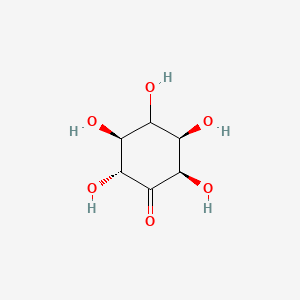
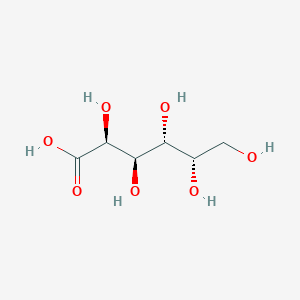
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)

